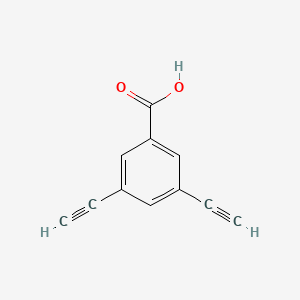

3,5-Diethynylbenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-diethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZBIUTZPWIHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C(=O)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476232 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-26-1 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzoic Acid Derivatives for Advanced Materials

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry, recognized for their versatility in creating a wide array of functional materials. researchgate.net The carboxyl group of benzoic acid can undergo numerous chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. researchgate.net This reactivity makes benzoic acid derivatives essential building blocks for both linear polymers, such as polyethylene (B3416737) terephthalate, and more complex two- and three-dimensional polymer architectures like Hydrogen-Bonded Organic Frameworks (HOFs) and Metal-Organic Frameworks (MOFs). researchgate.net

In the realm of advanced materials, benzoic acid derivatives are investigated for a range of applications. Their unique electronic and optical properties make them candidates for use in dyes, pigments, and materials with interesting thermal characteristics. ontosight.ai For instance, certain fluorinated benzoic acid derivatives have been studied as potential inhibitors for atomic layer deposition (ALD), a technique used in fabricating nanoscale materials. mdpi.com The ability to modify the benzoic acid structure allows researchers to fine-tune the resulting material's properties for specific applications in materials science. ontosight.aimdpi.com

Synthetic Methodologies for 3,5 Diethynylbenzoic Acid and Its Derivatives

Modification of Ethynyl (B1212043) Groups for Further Chemical Transformations

The terminal ethynyl groups are highly versatile handles for extending the molecular framework. The Sonogashira coupling, used in the synthesis of the core structure, is also a primary method for its derivatization. By reacting 3,5-diethynylbenzoic acid (or its ester) with various aryl or alkyl halides, complex conjugated systems can be constructed. These reactions are fundamental in the synthesis of molecular wires, macrocycles, and other advanced materials.

Orthogonal Functionalization via Click Chemistry

The ethynyl groups of this compound are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chem960.cominterchim.fr This reaction is exceptionally efficient and specific, joining the alkyne with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org

Key features of the CuAAC reaction include:

High Selectivity: The reaction occurs exclusively between the alkyne and azide (B81097) functional groups, tolerating a wide variety of other chemical functionalities in the substrates. interchim.fr

Mild Conditions: It typically proceeds at room temperature in various solvents, including aqueous media, making it suitable for biological applications. organic-chemistry.org

High Yield: The reaction is known for its high efficiency and quantitative yields, with simple purification procedures. organic-chemistry.orgnih.gov

Table 2: General Reaction for CuAAC with this compound

| Reactants | Catalyst System | Product |

|---|

Formation of Acyl Chlorides for Coupling Reactions

The carboxylic acid group can be readily activated to facilitate reactions with nucleophiles. A standard method for this activation is its conversion to a highly reactive acyl chloride. wikipedia.org This transformation is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcrunchchemistry.co.uk

The reaction with thionyl chloride is effective, producing the acyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed. crunchchemistry.co.uk The resulting 3,5-diethynylbenzoyl chloride is a key intermediate that is not typically isolated but is used directly in subsequent reactions due to its high reactivity, particularly its sensitivity to moisture. crunchchemistry.co.uk

Synthesis of Esters and Amides of this compound

The activated acyl chloride is an excellent precursor for synthesizing esters and amides via nucleophilic acyl substitution.

Esterification: Reaction of 3,5-diethynylbenzoyl chloride with an alcohol (R-OH) yields the corresponding ester. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org Alternatively, esters can be formed directly from the carboxylic acid through methods like Fischer esterification (reaction with an alcohol under acidic catalysis) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.orglibretexts.org

Amidation: Similarly, reacting the acyl chloride with ammonia, a primary amine (R-NH₂), or a secondary amine (R₂NH) produces a primary, secondary, or tertiary amide, respectively. crunchchemistry.co.uk This reaction is rapid and generally high-yielding. Direct amidation of the carboxylic acid is also possible using peptide coupling reagents (e.g., HBTU, EDC) or by heating with an amine, though this often requires harsher conditions. scispace.comvvc.edu

These esterification and amidation reactions are crucial for incorporating the this compound scaffold into larger molecules, such as polymers, dendrimers, and biologically active compounds. rsc.orgrsc.org

Table 3: Synthesis of Esters and Amides from this compound

| Starting Material | Reagent(s) | Product Type | General Product Structure | Reference |

|---|---|---|---|---|

| This compound | 1. SOCl₂ 2. R-OH, Pyridine | Ester | rsc.orgwikipedia.org | |

| This compound | 1. SOCl₂ 2. R-NH₂ | Amide | rsc.orgcrunchchemistry.co.uk | |

| This compound | R-OH, DCC, DMAP | Ester | rsc.org |

Role as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linker molecules. The properties of a MOF, such as pore size, shape, and chemical environment, are directly dictated by the geometry and functionality of its constituent parts. wikipedia.orgillinois.edu this compound is a prime candidate for a polytopic organic linker in this context.

The design of MOFs follows a "node and spacer" approach, where metal clusters act as nodes and organic ligands as spacers, allowing for the construction of predictable, extended networks—a concept known as reticular chemistry. illinois.edu Polytopic linkers, which have multiple connection points, are essential for creating robust, three-dimensional frameworks with high connectivity. researchgate.netresearchgate.net

This compound can be considered a V-shaped, ditopic linker if only the carboxylate group coordinates to the metal centers. In this scenario, the two ethynyl groups would be pendant, pointing into the pores of the resulting framework, making them available for further reactions. Alternatively, if all three functional groups participate in coordination or framework-forming reactions, it can act as a tritopic linker, leading to more complex and highly connected network topologies. The selection of linkers with specific geometries and functionalities is a key strategy for tuning the final structure and properties of a MOF. mdpi.comresearchgate.net

The predictable coordination of the carboxylate group allows for the rational design of frameworks where the linker's rigid backbone and pendant alkyne groups can be precisely positioned within the crystalline lattice.

| Metal Ion | Common SBU Type | Resulting Geometry | Example MOF Family |

|---|---|---|---|

| Zn(II), Cu(II) | Paddlewheel Dimer | Square Planar | MOF-5, HKUST-1 |

| Zr(IV) | Hexanuclear Cluster | Octahedral | UiO Series |

| Cr(III), Fe(III), Al(III) | Trinuclear Cluster | Trigonal Prismatic | MIL Series |

| Zn(II) | Tetranuclear Cluster | Octahedral | IRMOF Series |

This table presents common SBUs formed with carboxylate-based linkers, which would be the expected coordination behavior for the carboxylate moiety of this compound.

During MOF synthesis, modulators are often added to the reaction mixture to control crystal growth, size, and morphology, as well as to introduce defects into the framework. oaepublish.com Modulators are typically monofunctional molecules, such as monocarboxylic acids (e.g., formic acid, acetic acid, benzoic acid), that compete with the polytopic linker for coordination to the metal SBU. mdpi.comresearchgate.net This competitive binding slows down the crystallization process, leading to higher quality, more crystalline materials. It can also create "missing linker" defects, which can expose open metal sites and enhance the material's performance in applications like catalysis. researchgate.net In a hypothetical synthesis using this compound, the addition of a modulator could be a crucial step to obtain a highly crystalline and porous material.

A review of the current scientific literature does not yield specific, named MOF structures that have been synthesized using this compound as the primary building block. However, based on its V-shaped geometry, it is possible to predict the types of network topologies that could arise. V-shaped linkers are known to produce a variety of intricate and often interpenetrated frameworks, depending on the coordination geometry of the metal SBU. The specific topology would be highly dependent on the synthetic conditions and the choice of metal ion.

Post-synthetic modification (PSM) is a powerful technique for introducing chemical functionality into a MOF after the framework has already been assembled. mdpi.comrsc.org A MOF constructed with this compound, where the alkyne groups are not involved in the framework construction, would be an ideal platform for PSM. The two pendant terminal alkyne groups within the pores are highly reactive handles for a range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry," and Sonogashira coupling.

Click Chemistry (CuAAC): This highly efficient and specific reaction involves the coupling of a terminal alkyne with an azide to form a stable triazole ring. researchgate.netmdpi.com By exposing an alkyne-functionalized MOF to a solution containing an azide-bearing molecule and a copper catalyst, that molecule can be covalently "clicked" onto the MOF linker. nih.govrsc.org This method allows for the precise installation of a vast array of functional groups for applications in catalysis, sensing, or selective adsorption. rsc.orgntu.edu.sg

Sonogashira Coupling: This is a palladium/copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. arabjchem.org This reaction could be used to extend the linker, graft catalytic complexes, or introduce chromophores into the MOF structure. doi.orgresearchgate.net

| Reaction | Reactants | Catalyst | Resulting Linkage | Purpose |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Pendant Alkyne + Organic Azide | Copper(I) | 1,2,3-Triazole | Grafting diverse functional groups |

| Sonogashira Coupling | Pendant Alkyne + Aryl/Vinyl Halide | Palladium(0) / Copper(I) | Disubstituted Alkyne | Extending conjugation, adding catalysts/chromophores |

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are another class of crystalline porous polymers, but unlike MOFs, they are constructed entirely from light elements (C, O, N, B) linked by strong covalent bonds. mdpi.com The synthesis of COFs typically relies on reversible reactions that allow for error correction during the crystallization process, leading to highly ordered structures. Common reactions include the condensation of aldehydes and amines to form imines, or the self-condensation of boronic acids to form boroxine (B1236090) rings. mdpi.comtcichemicals.com

While this compound does not possess the typical functional groups for conventional COF synthesis, its terminal alkyne groups could potentially be used to form a COF through alkyne polymerization or coupling reactions. However, achieving the high degree of crystallinity characteristic of COFs through such irreversible reactions is challenging. A literature review did not identify any specific COFs synthesized using this compound. Its integration into COFs remains a theoretical possibility, likely requiring novel synthetic strategies to control the covalent bond formation in a way that produces a crystalline, porous network.

Covalent Linkage Formation in COF Synthesis

The synthesis of Covalent Organic Frameworks relies on the formation of strong, covalent bonds to construct a robust and porous network. The terminal alkyne (ethynyl) groups of this compound are the primary reactive sites for forming the linkages that define the framework. The most prominent reactions utilized for this purpose are:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of COF synthesis. organic-chemistry.orgwalisongo.ac.id In this context, this compound can be coupled with multitopic aryl halides (e.g., di- or tri-iodinated aromatic compounds) to extend the network in two or three dimensions. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orgwalisongo.ac.id

Glaser-Hay Coupling: This is an acetylenic coupling reaction that dimerizes terminal alkynes in the presence of a copper catalyst, such as copper(I) salts, and an oxidant (typically oxygen). This reaction forms a diacetylene (butadiyne) linkage (–C≡C–C≡C–), which is the defining feature of graphdiyne (GDY), a 2D carbon allotrope. nih.gov By using this compound as a monomer in such a polymerization, crystalline materials that are structural analogues of graphdiyne can be synthesized. rsc.orgrsc.org These are often referred to as GDY-like COFs.

The carboxylic acid group on the molecule typically does not participate in the primary framework-forming reaction but remains as a pendant functional group within the COF pores, available for further modification.

Design and Synthesis of 2D and 3D Covalent Organic Frameworks

The ability to design COFs with specific dimensionality (2D or 3D) and topology is a key feature of reticular chemistry. The geometry of the building blocks is a critical determinant of the final structure. liverpool.ac.ukresearchgate.net

2D COF Synthesis: this compound acts as a bent, C2-symmetric linker. When reacted with other linear or bent linkers through reactions like Sonogashira or Glaser coupling, it can form 2D layered structures. nih.gov For example, the self-condensation of monomers containing terminal alkyne groups via acetylenic coupling is a common strategy to produce 2D graphdiyne-like sheets. rsc.orgrsc.org These sheets then stack via non-covalent interactions (e.g., π-π stacking) to form a crystalline 2D COF.

3D COF Synthesis: The construction of 3D COFs requires the use of building blocks that extend the network into the third dimension. liverpool.ac.uk This is typically achieved by combining planar linkers with non-planar, polyhedral building units (e.g., tetrahedral or spiro-configured molecules). liverpool.ac.uk Alternatively, combining linkers of different geometries, such as the bent this compound with a trigonal or tetrahedral co-monomer, can lead to the formation of non-planar, 3D topologies. The precise control over reaction conditions and monomer stoichiometry is crucial to guide the polymerization towards a 3D framework rather than multiple interpenetrating 2D networks.

Influence of Linker Geometry on COF Structure and Porosity

The geometry of the this compound linker has a profound impact on the resulting COF's structural characteristics, particularly its topology and porosity.

Topological Control: Unlike linear linkers which tend to form simple hexagonal or square grids, the distinct 120° angle between the two ethynyl groups of this compound directs the network formation into specific, more complex topologies. The resulting pore shape will be non-uniform, deviating from the highly regular circular or square channels seen in COFs made from purely linear and trigonal linkers.

Chemical and Thermal Stability of this compound-Derived COFs

The stability of a COF is determined by the strength of its covalent linkages and the robustness of its building blocks.

Chemical Stability: COFs constructed with diacetylene linkages, such as graphdiyne-like COFs, are generally characterized by high chemical robustness. rsc.org The C-C bonds of the framework are resistant to hydrolysis and a wide range of chemical reagents. However, like many COFs, their stability can be compromised under harsh acidic or basic conditions that may affect the aromatic rings or pendant functional groups. Pyrene-based imine-linked COFs have demonstrated stability in both acidic and basic solutions, showcasing the inherent robustness of well-designed frameworks. mdpi.com

Thermal Stability: The thermal stability of these COFs is typically high, owing to the strong covalent bonds and the aromatic nature of the framework. Thermogravimetric analysis (TGA) of diacetylene-rich, graphdiyne-like COFs has shown high thermal stability. rsc.org Similarly, other types of COFs, such as those with pyrene (B120774) units, have been shown to be thermally stable up to 400 °C. mdpi.com However, studies on graphdiyne nanoscrolls suggest that their stability can be lower than that of graphene due to higher porosity, which leads to decreased π-π stacking interactions between layers. arxiv.org The presence of functional groups can also influence thermal stability; for example, pore-functionalized COFs sometimes degrade at lower temperatures than their unfunctionalized counterparts. rsc.org

Table 1: Stability Data for Structurally Related COFs

| COF Type | Linkage | Thermal Stability (TGA) | Chemical Stability | Reference |

|---|---|---|---|---|

| GDY-like COF | Diacetylene | High | Robust C-C framework | rsc.org |

| Pyrene-based COF | Imine | Up to 400 °C | Stable in acidic/basic vapor | mdpi.com |

This table presents data for COFs with structural or linkage similarities to those potentially derived from this compound to provide a comparative context for stability.

Post-Synthetic Functionalization of COFs incorporating this compound

Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into a pre-formed COF without altering its underlying topology. rsc.org COFs derived from this compound are excellent candidates for PSM due to the presence of two distinct types of reactive handles: the pendant carboxylic acid groups and the unreacted or partially reacted ethynyl groups.

Modification of Carboxylic Acid Groups: The COOH groups lining the pores are readily accessible for a variety of chemical transformations. They can be converted into esters or amides by reaction with alcohols or amines, respectively. This allows for the fine-tuning of the pore environment, altering properties like polarity, hydrophilicity, and the ability to selectively bind guest molecules. For instance, functionalization with amine-containing molecules can enhance CO₂ capture capabilities. escholarship.org

Modification of Ethynyl Groups: If the COF is synthesized in a way that leaves some terminal alkyne groups unreacted and pendant within the pores, these groups can serve as sites for "click" chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to attach a wide variety of molecules containing an azide group. nih.govsci-hub.se This method has been used to anchor catalytic sites, fluorescent tags, or chiral selectors to the COF framework, creating materials for catalysis, sensing, and chiral separations. nih.govsci-hub.se

Table 2: Potential Post-Synthetic Modifications for this compound-Derived COFs

| Reactive Group | Reaction Type | Reagent Example | Resulting Functionality | Potential Application | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Methanol, Acid Catalyst | Methyl Ester (-COOCH₃) | Tuning polarity | escholarship.org |

| Carboxylic Acid (-COOH) | Amidation | Ethylenediamine | Amine-terminated side chain | CO₂ capture, catalysis | escholarship.org |

| Ethynyl (-C≡CH) | CuAAC Click Chemistry | Azido-functionalized pyrrolidine | Triazole-linked pyrrolidine | Organocatalysis | sci-hub.se |

Historical Development and Key Milestones in the Study of 3,5 Diethynylbenzoic Acid

The study of 3,5-diethynylbenzoic acid has been driven by its potential as a bifunctional linker and a core molecule for creating larger, well-defined structures. A key milestone in its utilization was its synthesis, often starting from 3,5-dibromobenzoic acid. One established synthetic route involves a double Sonogashira coupling reaction with a protected acetylene (B1199291), such as trimethylsilylacetylene, followed by the removal of the protecting groups to yield the final product. wiley-vch.de

Once synthesized, this compound has been employed in a variety of research contexts. It has served as a core unit for the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. koreascience.kr In these applications, the two ethynyl (B1212043) groups provide points for further chemical elaboration, allowing for the construction of complex, multi-layered structures. koreascience.kr Furthermore, this compound has been used to create organometallic polymers with platinum-acetylide backbones, which have potential applications in organic semiconductors. koreascience.kr

The compound has also been utilized as a linker in the development of stapled peptides, where it helps to constrain the peptide's conformation and enhance its biological activity. cam.ac.uk Additionally, its derivatives have been explored in the formation of supramolecular systems and as components in photosensitive resin compositions. tue.nlgoogle.com These diverse applications highlight the importance of this compound as a versatile tool in modern chemical research.

Interactive Data Tables

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 883106-26-1 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₆O₂ | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | KUZBIUTZPWIHSI-UHFFFAOYSA-N | sigmaaldrich.com |

Selected Research Applications of this compound

| Application Area | Brief Description | Reference(s) |

|---|---|---|

| Dendrimer Synthesis | Used as a core molecule to build highly branched, three-dimensional macromolecules. | koreascience.kr |

| Organometallic Polymers | Incorporated into platinum-acetylide polymers for potential use in organic semiconductors. | koreascience.kr |

| Stapled Peptides | Employed as a linker to stabilize the structure of peptides and enhance their cellular activity. | cam.ac.uk |

| Supramolecular Chemistry | Utilized in the construction of self-assembling molecular systems. | tue.nl |

| Molecular Switches | The resulting polymers can be used in the synthesis of molecular switches for applications like DNA sequencing. | cymitquimica.com |

Contributions to Supramolecular Chemistry

Self-Assembly Principles and Molecular Recognition

The self-assembly of molecules is governed by a variety of non-covalent interactions, leading to the spontaneous formation of ordered structures. For a molecule like 3,5-diethynylbenzoic acid, the primary drivers of self-assembly would be hydrogen bonding and π-π stacking interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimeric motifs or extended one-dimensional chains.

Molecular recognition, the specific binding of a substrate to a host molecule, would be facilitated by the defined geometry and electronic properties of this compound. The rigid aromatic core provides a well-defined scaffold, while the ethynyl (B1212043) groups could participate in interactions with metal ions or other π-systems. The carboxylic acid could recognize and bind to complementary functional groups, such as amides or other carboxylic acids.

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. While there is a lack of specific examples in the available literature of this compound derivatives acting as hosts, their structural features suggest this possibility. By functionalizing the carboxylic acid or the terminal acetylenes, it would be conceivable to create macrocyclic or cage-like structures capable of binding small organic molecules or ions. The electronic nature of the aromatic ring and the ethynyl groups would influence the binding properties of such a host.

Formation of Supramolecular Architectures (e.g., Dendrimers, Macrocycles)

The rigid, difunctional nature of the ethynyl groups at the 3 and 5 positions makes this compound a potentially valuable building block for the synthesis of complex supramolecular architectures like dendrimers and macrocycles.

Dendrimers: These are highly branched, tree-like molecules. This compound could theoretically serve as a core molecule, with branches extending from the ethynyl positions. Alternatively, it could be used as a branching unit within the dendritic structure. The synthesis would likely involve iterative coupling reactions at the acetylene (B1199291) termini.

Macrocycles: The rigid geometry of this compound could be exploited to construct shape-persistent macrocycles through reactions such as Glaser coupling of the terminal alkynes. These macrocycles could have defined cavity sizes and be explored for applications in molecular recognition and sensing.

Despite this theoretical potential, there are no specific, documented examples of dendrimers or macrocycles synthesized from this compound in the reviewed literature.

Non-Covalent Interactions in Systems Containing this compound

The primary non-covalent interactions that would dictate the structure and properties of assemblies containing this compound are:

Hydrogen Bonding: The carboxylic acid moiety is a powerful tool for directing assembly through the formation of strong and directional hydrogen bonds. In the solid state, it is highly probable that this compound would form hydrogen-bonded dimers or catemers.

π-π Stacking: The aromatic ring of this compound can interact with other aromatic systems through π-π stacking. These interactions, while weaker than hydrogen bonds, play a crucial role in the packing of molecules in the solid state and in the stabilization of larger supramolecular structures in solution.

C-H···π Interactions: The hydrogen atoms of the ethynyl groups and the aromatic ring can act as weak hydrogen bond donors to electron-rich π-systems.

A comprehensive analysis of these interactions in systems specifically containing this compound would require detailed crystallographic and spectroscopic studies, which are not currently available in the public research domain.

Exploration of 3,5 Diethynylbenzoic Acid As a Ligand

Chelation and Coordination with Metal Centers

The coordination of 3,5-diethynylbenzoic acid with metal centers is a nuanced process, primarily dictated by the nature of the metal ion and the reaction conditions. The carboxylate group is the most common point of attachment, acting as a mono- or bidentate ligand. In its deprotonated form, 3,5-diethynylbenzoate, the carboxylate oxygens can coordinate to a metal ion in several ways:

Monodentate: One oxygen atom of the carboxylate group forms a bond with the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group coordinates to a different metal ion, leading to the formation of polymeric or polynuclear structures.

While the carboxylate group is the primary coordination site, the ethynyl (B1212043) groups can also participate in metal binding through π-coordination, particularly with transition metals that have available d-orbitals. This interaction, however, is generally weaker and less commonly observed as the primary mode of binding compared to the carboxylate coordination. The interplay between these potential binding sites allows for a variety of coordination modes, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers.

The specific coordination geometry and the resulting structure of the complex are highly dependent on the preferred coordination number and geometry of the metal ion, as well as the presence of other ancillary ligands and solvent molecules.

Ligand Design for Specific Metal Ion Recognition

The structural rigidity and functional group arrangement of this compound make it a versatile platform for the design of ligands tailored for the recognition of specific metal ions. By modifying the core structure, chemists can fine-tune the ligand's electronic and steric properties to favor binding with a particular metal.

One common strategy involves the functionalization of the ethynyl groups. For instance, the addition of nitrogen- or sulfur-containing heterocycles to the terminal alkyne positions can introduce additional donor atoms, creating multidentate ligands with a higher affinity and selectivity for certain metal ions. The spatial arrangement of these donor atoms can be engineered to match the preferred coordination geometry of the target metal ion, a key principle in the design of selective chelators.

Furthermore, the rigid phenyl ring acts as a scaffold, pre-organizing the coordinating groups in a specific orientation. This pre-organization minimizes the entropic penalty upon complexation, leading to more stable metal-ligand complexes. The ability to systematically modify the structure of this compound allows for the rational design of ligands with controlled coordination properties, paving the way for applications in areas such as metal ion sensing, catalysis, and materials science.

Spectroscopic Characterization of Metal-Ligand Complexes

The formation and properties of metal-ligand complexes involving this compound are typically investigated using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique insights into the structure and bonding within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the coordination environment of the ligand. Upon coordination to a metal center, the chemical shifts of the protons and carbons in the 3,5-diethynylbenzoate ligand are expected to change. The magnitude and direction of these shifts can provide information about the mode of coordination and the electronic effects of the metal ion on the ligand. For example, a significant downfield shift of the carboxylate carbon signal in the ¹³C NMR spectrum is indicative of its involvement in coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the carboxylate group. The stretching frequencies of the C=O and C-O bonds of the carboxylate are sensitive to its coordination mode. In the free carboxylate ion, the asymmetric (νasym) and symmetric (νsym) stretching vibrations are typically observed around 1560-1620 cm⁻¹ and 1400-1440 cm⁻¹, respectively. The difference between these two frequencies (Δν = νasym - νsym) can be used to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes, as summarized in the table below.

| Coordination Mode | Δν (νasym - νsym) |

| Ionic | < 110 cm⁻¹ |

| Bidentate Chelating | < 150 cm⁻¹ |

| Bidentate Bridging | > 150 cm⁻¹ |

| Monodentate | > 200 cm⁻¹ |

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal-ligand complex. Transitions can occur within the ligand (π→π*), within the metal d-orbitals (d-d transitions), or between the metal and the ligand (charge transfer transitions). The coordination of 3,5-diethynylbenzoate to a metal ion can lead to shifts in the ligand-based absorption bands and the appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy and intensity of these bands are dependent on the nature of the metal ion and the coordination geometry.

Polymer Chemistry and Macromolecular Science

Incorporation into Polymer Backbones

The bifunctional nature of the diethynyl groups in 3,5-diethynylbenzoic acid allows for its incorporation into polymer backbones through various polymerization techniques, most notably through coupling reactions. While direct polycondensation of this compound is not extensively documented, the principles of its reactivity can be inferred from similar AB2-type monomers.

A closely related monomer, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, has been successfully employed in the synthesis of hyperbranched polyesters. This analogue, featuring terminal hydroxyl groups on the alkyne chains, demonstrates the utility of di-alkyne benzoic acid derivatives in forming highly branched polymer structures. The polymerization of this monomer was achieved through carbodiimide-coupling reagents, which facilitated the esterification between the carboxylic acid and hydroxyl groups. This approach yielded soluble polyesters with molecular weights ranging from 2,500 to 11,000 and degrees of branching between 0.22 and 0.33. reading.ac.uk

The synthesis of such polymers highlights the potential of this compound to act as a core-forming or branching unit in polyesters and polyamides, provided suitable complementary monomers are used. The rigid aromatic core of the monomer would impart thermal stability and defined geometry to the resulting polymer chains.

Conjugated Polymer Systems involving this compound

The presence of ethynyl (B1212043) groups in this compound makes it a prime candidate for the construction of conjugated polymer systems, particularly poly(phenylene ethynylene)s (PPEs). These polymers are of significant interest due to their unique optical and electronic properties. The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of such polymers, involving the palladium-catalyzed reaction between a terminal alkyne and an aryl halide.

In a typical scenario, this compound could be copolymerized with a dihaloaromatic monomer to yield a crosslinked or hyperbranched conjugated polymer. The resulting network would feature a high density of π-conjugated pathways, which is desirable for applications in organic electronics. The carboxylic acid group would not only influence the solubility and processing of the polymer but could also be used for post-polymerization modification or to direct self-assembly.

Synthesis of Dendrimer-Based Polymeric Complexes

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers can be broadly categorized into divergent and convergent approaches. In the context of this compound, its structure is highly amenable for use as a building block in the convergent synthesis of dendrons and dendrimers.

Advanced Characterization Techniques

Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity of 3,5-Diethynylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic and ethynyl (B1212043) protons.

A reported ¹H NMR spectrum of this compound shows characteristic peaks for the aromatic protons. rsc.org Specifically, the spectrum, recorded in Methanol-d4 (CD3OD) on a 250 MHz instrument, displays signals at 8.2 ppm (doublet), 8.05 ppm (doublet of doublets), and 7.7 ppm (doublet), which are attributable to the protons on the benzene (B151609) ring. The ethynyl protons are also expected to show a characteristic singlet in the spectrum.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.2 | Doublet (d) | Aromatic Proton |

| 8.05 | Doublet of doublets (dd) | Aromatic Proton |

| 7.7 | Doublet (d) | Aromatic Proton |

| 4.1 | Singlet (s) | Ethynyl Proton |

| 3.9 | Singlet (s) | Ethynyl Proton |

Infrared (IR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

Detailed experimental UV-Vis spectroscopic data for this compound has not been found in the surveyed scientific literature. A UV-Vis spectrum would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic ring and the conjugated ethynyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, mass spectral analysis in negative ion mode has been reported. rsc.org The data showed a peak at m/z = 169, corresponding to the deprotonated molecule [M-H]⁻, which is consistent with the calculated molecular weight of 170.17 g/mol for the neutral molecule.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z [M-H]⁻ | Found m/z [M-H]⁻ |

| Negative Ion | 170 | 169 |

X-ray Diffraction (XRD) for Structural Elucidation

As of the latest reviewed literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed information on its crystal structure, including unit cell parameters and space group, is not available.

Thermal Analysis (e.g., TGA, DSC)

Specific studies on the thermal properties of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were not found in the public domain. Such analyses would provide valuable information on its thermal stability, decomposition profile, and melting point.

Microscopy Techniques (e.g., AFM, TEM)

There is no available research in the reviewed literature that employs Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to characterize the morphology or surface properties of this compound.

Emerging Research Directions and Future Prospects

Bio-Inspired Materials and Biomedical Applications

The development of bio-inspired materials that mimic the functionality and adaptability of biological systems is a rapidly growing field of research. 3,5-Diethynylbenzoic acid, with its potential to form cross-linked and stimuli-responsive polymers, is a candidate for creating sophisticated biomaterials.

Stimuli-Responsive Polymers: The ethynyl (B1212043) groups of this compound can undergo various coupling reactions, making it an ideal monomer or cross-linker for the synthesis of "smart" polymers. These polymers can respond to external stimuli such as pH, temperature, or light, leading to changes in their structure and properties. rsc.orgmdpi.commdpi.comnih.gov This responsiveness is crucial for applications like targeted drug delivery, where the polymer matrix can be designed to release a therapeutic agent in response to specific physiological cues, such as the acidic microenvironment of a tumor.

Self-Healing Materials: The concept of self-healing, inspired by biological wound healing, is being explored for the development of durable and resilient materials. The reversible nature of certain bonds that can be formed using the ethynyl and carboxylic acid functionalities of this compound could be exploited to create self-healing hydrogels and composites. These materials could find applications in tissue engineering and regenerative medicine, providing scaffolds that can repair themselves from minor damages.

While direct studies on this compound in these specific applications are still emerging, the fundamental properties of the molecule suggest significant potential. The table below outlines potential biomedical applications based on the functional groups of this compound.

| Functional Group | Potential Biomedical Application | Rationale |

| Ethynyl Groups | Cross-linking of hydrogels and polymers | Formation of stable covalent bonds for network formation in drug delivery matrices and tissue engineering scaffolds. |

| Carboxylic Acid | pH-responsive drug release | Ionization of the carboxylic acid group at different pH values can trigger swelling or degradation of the polymer matrix. |

| Aromatic Ring | Encapsulation of hydrophobic drugs | The nonpolar nature of the benzene (B151609) ring can facilitate the loading of poorly water-soluble therapeutic agents. |

Catalysis and Sensing Applications

The strategic placement of coordinating groups on a rigid molecular scaffold is a key principle in the design of efficient catalysts and sensors. This compound offers a versatile platform for the development of novel catalytic and sensing systems.

Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, forming highly porous and crystalline structures known as metal-organic frameworks (MOFs). The ethynyl groups can then be post-synthetically modified to introduce catalytic sites or recognition elements within the pores of the MOF. These functionalized MOFs could be employed as heterogeneous catalysts in a variety of organic transformations, offering advantages such as high stability, reusability, and selectivity. rsc.orgnih.gov

Fluorescent Sensors: The conjugated π-system of the 3,5-diethynylphenyl moiety can be harnessed to create fluorescent sensors. Coordination of the carboxylic acid group to a metal ion can modulate the electronic properties of the molecule, leading to a change in its fluorescence emission. This principle can be used to design "turn-on" or "turn-off" fluorescent sensors for the detection of specific metal ions or other analytes in biological and environmental samples. mdpi.comnih.govdoi.orgmdpi.com

The potential applications of this compound in catalysis and sensing are summarized in the table below.

| Application Area | Role of this compound | Potential Advantages |

| Heterogeneous Catalysis | Building block for functionalized MOFs | High surface area, tunable porosity, and active site accessibility. |

| Chemical Sensing | Ligand in fluorescent metal ion sensors | High sensitivity and selectivity through tailored ligand-analyte interactions. |

| Biomolecule Detection | Functional component of biosensors | Covalent attachment of recognition elements via ethynyl groups for specific detection. |

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational chemistry and theoretical modeling are indispensable tools for understanding the structure-property relationships of molecules and for predicting the behavior of complex systems. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the potential applications of this compound.

Modeling of Polymerization and Complexation: Theoretical modeling can be used to simulate the polymerization of this compound and the formation of metal complexes. mdpi.comdntb.gov.ua These simulations can help in understanding the reaction mechanisms, predicting the structures of the resulting polymers and MOFs, and rationalizing their observed properties. For instance, modeling can aid in designing catalysts for controlled polymerization or predicting the binding affinity of the molecule for different metal ions in sensing applications.

The following table highlights key areas where computational chemistry can advance the understanding and application of this compound.

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Understanding of reaction mechanisms, prediction of spectroscopic properties. |

| Molecular Dynamics (MD) | Polymer chain conformation and dynamics | Insight into the morphology and mechanical properties of polymers. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Elucidation of biocatalytic pathways for sustainable synthesis. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Developing sustainable synthetic routes to this compound and its derivatives is crucial for its widespread application.

Biocatalytic Routes: One promising avenue for the sustainable production of aromatic compounds is through biocatalysis. mdpi.comacs.orgrsc.org Metabolic engineering of microorganisms could potentially enable the biosynthesis of precursors to this compound from renewable feedstocks. nih.govnih.gov While the direct biocatalytic synthesis of ethynyl-substituted aromatics is challenging, enzymatic reactions could be employed for key steps in the synthetic pathway, reducing the reliance on harsh reagents and conditions. mdpi.com

Eco-Friendly Synthetic Methods: The development of environmentally friendly chemical syntheses is another important aspect of green chemistry. This includes the use of greener solvents, catalysts, and reaction conditions. For example, the synthesis of benzoic acid derivatives using greener oxidants and catalysts is an active area of research. derpharmachemica.com Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint. researchgate.net

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze specific reactions. | Mild reaction conditions, high selectivity, use of renewable feedstocks. |

| Green Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. | Reduced toxicity and environmental pollution. |

| Heterogeneous Catalysis | Use of solid catalysts that can be easily separated and reused. | Improved process efficiency and reduced waste. |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ethynyl group integration (δ ~2.5–3.5 ppm for protons, δ ~70–90 ppm for carbons).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 299.3 for this compound).

- IR Spectroscopy : Sharp peaks at ~2100 cm⁻¹ indicate alkyne C≡C stretches .

How should researchers address contradictions in reaction yields during cross-linking reactions?

Advanced

Contradictions often arise from:

- Purity of starting materials : Trace impurities (e.g., moisture in DCM) can quench catalysts. Use freshly distilled solvents and rigorously dry reagents.

- Oxygen sensitivity : Ethynyl groups are prone to oxidation; ensure reactions are conducted under nitrogen/argon.

- Byproduct formation : Characterize side products via TLC or HPLC and adjust stoichiometry or catalyst systems (e.g., switch to Ru-based catalysts for milder conditions) .

What are the primary research applications of this compound?

Q. Basic

- Peptide stapling : Stabilizes α-helical peptides by forming covalent bridges between side chains, enhancing proteolytic resistance and target binding .

- Supramolecular chemistry : Ethynyl groups participate in π-π stacking or hydrogen bonding, enabling crystal engineering of metal-organic frameworks (MOFs) .

What strategies minimize byproducts during derivatization of this compound?

Q. Advanced

- Protecting groups : Temporarily block the carboxylic acid moiety with tert-butyl esters to prevent unwanted esterification.

- Stepwise coupling : Sequential addition of reagents (e.g., DCC/DMAP for amide bond formation) avoids competing reactions.

- Purification : Use preparative HPLC with C18 columns to isolate derivatives from unreacted starting materials .

How does the ethynyl group geometry influence reactivity in cross-linking reactions?

Basic

The linear sp-hybridized carbons in ethynyl groups enable efficient orbital overlap during coupling, favoring robust alkyne-azide "click" chemistry or Sonogashira reactions. Steric hindrance from the 3,5-substitution pattern on the benzoic acid scaffold can slow reactivity, requiring optimized catalysts .

How do ethynyl groups contribute to supramolecular assembly in crystal engineering?

Advanced

In crystal lattices, ethynyl groups:

- Facilitate directional interactions : Act as rigid spacers, enabling predictable alignment via π-π interactions or hydrogen bonds with adjacent aromatic systems.

- Enhance thermal stability : The rigidity of alkynes reduces conformational flexibility, promoting stable crystalline phases.

- Enable functionalization : Ethynyl termini can be modified post-assembly (e.g., copper-catalyzed cycloadditions) to introduce additional functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。